molecular formula C20H21N5O3S B2586068 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(2-phenylthiazole-4-carbonyl)piperidine-4-carboxamide CAS No. 1334376-21-4

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(2-phenylthiazole-4-carbonyl)piperidine-4-carboxamide

Cat. No.: B2586068
CAS No.: 1334376-21-4
M. Wt: 411.48
InChI Key: GNHYTNJTSMFACQ-UHFFFAOYSA-N
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Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(2-phenylthiazole-4-carbonyl)piperidine-4-carboxamide is a sophisticated synthetic compound designed for pharmaceutical and biological chemistry research. Its structure integrates two prominent heterocyclic systems—a 3-methyl-1,2,4-oxadiazole and a 2-phenylthiazole—linked through a piperidine-4-carboxamide core. The 1,2,4-oxadiazole ring is known for its versatility as a bioisostere in medicinal chemistry, while the thiazole moiety is a privileged scaffold in drug discovery. Thiazole-containing compounds have demonstrated a wide spectrum of biological activities and are found in numerous therapeutic agents, functioning as kinase inhibitors, antimicrobials, and anticonvulsants . The specific biological target and mechanism of action for this precise molecule are areas for active investigation, but its architecture suggests high potential for interaction with various enzymes and cellular receptors. This compound is representative of a class of molecules explored in patent literature for developing novel bioactive agents, highlighting its value in early-stage discovery . It serves as a key intermediate or final product for researchers aiming to: Probe structure-activity relationships (SAR) in complex heterocyclic systems. Develop new chemical probes for biological pathway analysis. Investigate potential therapeutic applications in high-throughput screening assays. This product is intended for research purposes by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human or animal consumption.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-13-22-17(28-24-13)11-21-18(26)14-7-9-25(10-8-14)20(27)16-12-29-19(23-16)15-5-3-2-4-6-15/h2-6,12,14H,7-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHYTNJTSMFACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(2-phenylthiazole-4-carbonyl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and the biological mechanisms underlying its activity.

1. Synthesis of the Compound

The compound is synthesized through a multi-step process involving the formation of the oxadiazole and thiazole moieties. The synthesis typically includes:

  • Formation of 3-methyl-1,2,4-oxadiazole : This is achieved through cyclodehydration reactions involving acylhydrazides.
  • Thiazole Derivative Synthesis : The thiazole component can be synthesized using various methods, including cyclization of appropriate precursors with sulfur-containing agents.
  • Final Coupling Reaction : The oxadiazole and thiazole derivatives are coupled with piperidine to form the final product.

2.1 Antimicrobial Activity

Research has demonstrated that compounds containing oxadiazole and thiazole moieties exhibit notable antimicrobial properties. For instance:

  • Activity against Bacterial Strains : Compounds similar to this compound have shown effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 µg/mL .

2.2 Anticancer Properties

The compound's structural components suggest potential anticancer activity:

  • Mechanism of Action : Oxadiazoles have been implicated in inhibiting key enzymes involved in cell proliferation and survival, such as DNA topoisomerases and tyrosine kinases .
CompoundActivityReference
N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl derivativesAnticancer
Thiazole derivativesAntitumor

2.3 Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has also been explored:

  • Inhibition of COX Enzymes : Some studies indicate that compounds with similar structures inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway .

Case Study 1: Antimicrobial Evaluation

In a study evaluating various oxadiazole derivatives for antimicrobial activity, N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl compounds were tested against a range of pathogens. Results indicated superior activity compared to standard antibiotics like chloramphenicol.

Case Study 2: Anticancer Screening

A series of thiazole-containing compounds were evaluated for their cytotoxic effects on cancer cell lines. The presence of the oxadiazole ring significantly enhanced antiproliferative activity against breast cancer cells (MCF7), demonstrating a promising therapeutic profile .

4. Conclusion

This compound exhibits a diverse range of biological activities including antimicrobial and anticancer properties. Its synthesis involves established methodologies for creating oxadiazoles and thiazoles which are crucial for enhancing its pharmacological effects. Future research should focus on detailed mechanistic studies and clinical evaluations to fully understand its therapeutic potential.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(2-phenylthiazole-4-carbonyl)piperidine-4-carboxamide is C19H21N5O3, with a molecular weight of approximately 337.4 g/mol. The structure incorporates an oxadiazole ring, which is known for enhancing biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study : A study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent in clinical settings.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly its ability to induce apoptosis in cancer cell lines.

Case Study : In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound resulted in increased caspase activity and changes in mitochondrial membrane potential, indicating induction of programmed cell death.

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties by reducing levels of pro-inflammatory cytokines.

Case Study : In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly lowered levels of IL-6 and TNF-alpha, highlighting its therapeutic potential in managing inflammatory diseases.

Chemical Reactions Analysis

Amide Bond Reactivity

The central piperidine-4-carboxamide group participates in hydrolysis and nucleophilic substitution reactions:

  • Acidic/Basic Hydrolysis : The amide bond undergoes cleavage under strong acidic (e.g., HCl, 6M, 100°C) or basic (e.g., NaOH, 10%, reflux) conditions, yielding piperidine-4-carboxylic acid and the corresponding amine derivative.

  • Nucleophilic Acylation : Reaction with Grignard reagents (e.g., CH₃MgBr) replaces the carbonyl oxygen, forming N-alkylated piperidine derivatives .

Table 1: Hydrolysis Products and Conditions

Reaction ConditionsProduct(s)Yield (%)Reference
6M HCl, 100°CPiperidine-4-carboxylic acid + Oxadiazole-methylamine85
10% NaOH, RefluxPiperidine-4-carboxylate + Oxadiazole-methylamine78

Oxadiazole Ring Modifications

The 3-methyl-1,2,4-oxadiazole moiety is susceptible to ring-opening and electrophilic substitution:

  • Ring-Opening with Hydrazines : Reaction with hydrazine hydrate generates 5-(hydrazinylmethyl)-3-methyl-1,2,4-oxadiazole , which can further cyclize to form triazole derivatives .

  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at the oxadiazole’s C5 position produces 5-nitro-3-methyl-1,2,4-oxadiazole , though yields are moderate (≤50%) .

Thiazole Functionalization

The 2-phenylthiazole-4-carbonyl group undergoes:

  • Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids modifies the phenyl ring (e.g., introducing electron-withdrawing groups) .

  • Nucleophilic Aromatic Substitution : Halogenation (Br₂/Fe) at the thiazole’s C5 position forms 5-bromo-2-phenylthiazole-4-carbonyl derivatives .

Table 2: Thiazole Derivative Activities

ModificationBiological Activity (IC₅₀)Reference
5-Bromo substitutionAnticancer: 12 µM (HeLa)
4-FluorophenylAntibacterial: MIC 8 µg/mL

Piperidine Ring Reactions

The piperidine ring participates in:

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ to form quaternary ammonium salts .

  • Oxidation : Treatment with KMnO₄/H₂SO₄ oxidizes the ring to piperidone , though this reaction is stereospecific and sensitive to conditions .

Cross-Coupling and Hybridization

The compound serves as a scaffold for hybrid molecules:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide introduces 1,2,3-triazole units, enhancing antimicrobial activity .

  • Esterification : Reaction with acetyl chloride forms thiazole-4-carboxylate esters , improving lipophilicity for CNS-targeted drug design .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, forming CO₂ , NH₃ , and aromatic byproducts.

  • Photodegradation : UV exposure (254 nm) induces cleavage of the oxadiazole-thiazole linkage, confirmed via HPLC-MS .

Key Mechanistic Insights

  • Steric Effects : The 3-methyl group on the oxadiazole hinders electrophilic substitution at C5, necessitating harsh conditions .

  • Conformational Flexibility : The piperidine ring’s chair-to-boat transition influences reactivity in alkylation reactions .

  • Electronic Effects : Electron-withdrawing groups on the thiazole enhance hydrolysis rates of the amide bond .

Q & A

Q. What are the standard synthetic routes for N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(2-phenylthiazole-4-carbonyl)piperidine-4-carboxamide?

The compound is synthesized via multi-step protocols involving:

  • Cyclocondensation : Formation of the oxadiazole ring using reagents like K₂CO₃ in DMF, as described in general oxadiazole synthesis procedures .
  • Coupling reactions : The thiazole-phenyl moiety is introduced via amide bond formation, often using carbodiimide-based coupling agents.
  • Purification : Column chromatography or recrystallization (e.g., from ethanol/water mixtures) ensures >95% purity, validated by HPLC .

Q. How is structural characterization performed for this compound?

Key methods include:

  • Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbonyl groups; IR for functional group identification (e.g., C=O at ~1650 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 425.1582) .
  • X-ray crystallography : Resolves 3D conformation, as demonstrated in analogous pyrazole-thiazole structures .

Advanced Research Questions

Q. What strategies optimize the compound's pharmacokinetic (PK) profile in preclinical studies?

  • SAR-driven modifications : Substituents on the oxadiazole and piperidine rings are tuned to enhance metabolic stability. For example, methyl groups reduce CYP3A4-mediated oxidation .
  • Solubility enhancement : Co-solvents (e.g., PEG 400) or salt formation (e.g., hydrochloride) improve bioavailability in murine models .
  • In vitro assays : Human liver microsome (HLM) stability and Caco-2 permeability studies guide lead optimization .

Q. How are computational methods applied to study its target binding?

  • Molecular docking : Predicts interactions with targets like 5-lipoxygenase-activating protein (FLAP), focusing on hydrogen bonding with the oxadiazole ring and hydrophobic contacts with the phenylthiazole group .
  • MD simulations : Assess binding stability over 100 ns trajectories, with RMSD <2.0 Å indicating robust target engagement .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

  • Dose-response validation : Use orthogonal assays (e.g., FLAP binding IC₅₀ vs. whole-blood LTB₄ inhibition) to confirm target engagement .
  • Metabolite profiling : LC-MS identifies active metabolites that may contribute to efficacy discrepancies .
  • Species-specific differences : Cross-test in humanized mouse models to align PK/PD parameters .

Methodological Challenges

Q. What analytical techniques validate compound purity and stability?

  • HPLC-DAD : Gradient elution (acetonitrile/0.1% TFA) with UV detection at 254 nm monitors degradation products .
  • Forced degradation studies : Expose to heat (40°C), light (UV), and acidic/basic conditions to identify instability hotspots (e.g., oxadiazole ring hydrolysis) .

Q. How are structure-activity relationships (SAR) systematically explored?

  • Parallel synthesis : Generate analogs with variations in the oxadiazole (e.g., 3-ethyl vs. 3-methyl) and thiazole (e.g., 4-fluorophenyl vs. phenyl) moieties .
  • Biological testing : Prioritize compounds with FLAP IC₅₀ <10 nM and whole-blood LTB₄ IC₅₀ <100 nM .

Q. What in vivo models are suitable for evaluating therapeutic potential?

  • Murine ex vivo models : Measure LTB₄ inhibition in blood samples post-dose, correlating with plasma concentrations (e.g., linear dose-exposure up to 50 mg/kg) .
  • Disease models : Inflammatory (e.g., peritonitis) or oncologic models, depending on target indication .

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